molecular formula C26H25NO4S B2816107 6-ethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one CAS No. 902484-54-2

6-ethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one

Cat. No. B2816107
CAS RN: 902484-54-2
M. Wt: 447.55
InChI Key: RTFWVAWKQALVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives. It has been the subject of scientific research due to its potential applications in the field of medicine. In

Scientific Research Applications

Antioxidant Applications

Ethoxyquin derivatives, like 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline, are widely utilized as antioxidants in animal feed to protect against lipid peroxidation. Their ability to inhibit oxidative stress and potential to pass from feed to farmed animals indicates their significance in maintaining food quality and safety (Blaszczyk, Augustyniak, & Skolimowski, 2013).

Chemical Synthesis and NMR Studies

Ethoxyquin derivatives serve as intermediates in the synthesis of various quinolone compounds. For example, the regioselective preparation of 2-chloro-4-ethoxy-quinoline demonstrates the role of these compounds in facilitating the synthesis of structurally complex quinolones, highlighting their utility in organic synthesis and NMR spectroscopy studies (Vasconcelos Vontobel et al., 2020).

Effects on Mitochondrial Respiratory Chain

Research has also shown that ethoxyquin can affect the metabolic pathways in renal and hepatic cells by inhibiting the mitochondrial respiratory chain. This inhibitory action on electron transport suggests potential implications for studying mitochondrial function and energy metabolism (Reyes et al., 1995).

Cytotoxicity and Genotoxicity Studies

Studies on the cytotoxicity and genotoxicity of ethoxyquin indicate its potential pro-oxidant activity and ability to cause DNA damage and chromosome aberrations. These findings are crucial for understanding the safety and biological impact of ethoxyquin derivatives in food and feed applications (Blaszczyk & Skolimowski, 2015).

Pharmacological Properties

Research on hydroxybenzylisoquinoline derivatives has explored their pharmacological properties, including their action on blood pressure, respiration, and smooth muscle. Such studies provide insights into the therapeutic potential of ethoxyquin derivatives in medical applications (Fassett & Hjort, 1938).

properties

IUPAC Name

6-ethoxy-1-[(2-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c1-4-31-21-11-14-24-23(15-21)26(28)25(32(29,30)22-12-9-18(2)10-13-22)17-27(24)16-20-8-6-5-7-19(20)3/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFWVAWKQALVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one

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